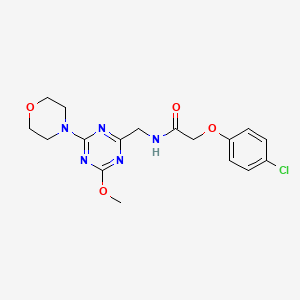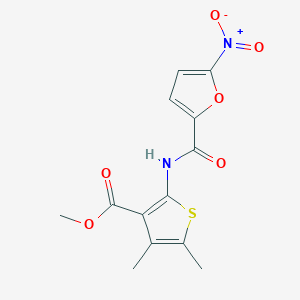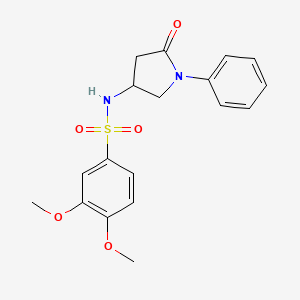
2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a novel synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the therapeutic effects of a novel anilidoquinoline derivative in treating Japanese encephalitis have been studied, showing significant antiviral and antiapoptotic effects . Another study focused on the synthesis of novel heterocyclic compounds derived from a related starting compound, which exhibited lipase and α-glucosidase inhibition . Additionally, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized and found to be active against various enzymes . These studies suggest that the compound may also possess interesting biological properties worthy of investigation.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from a base compound and proceeding through various reactions to achieve the desired derivatives. For example, the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involved cyclization and aminomethylation reactions . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives required the conversion of aromatic acids into esters, hydrazides, and thiols before the final reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its chemical reactivity and biological activity. The compounds discussed in the papers feature complex structures with multiple functional groups, such as quinoline, triazole, oxadiazole, and chlorophenyl moieties . These functional groups can interact with biological targets, leading to the observed therapeutic effects. The molecular structure of this compound likely includes similar interactions, with the potential for hydrogen bonding, hydrophobic interactions, and electronic effects influencing its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of the functional groups present. For instance, cyclization reactions are common in the formation of heterocyclic rings, which are a prominent feature in these molecules . Aminomethylation is another reaction used to introduce nitrogen-containing side chains, which can significantly alter the biological activity of the compound . The synthesis of this compound would likely involve similar reactions to introduce the morpholino and triazine rings, as well as to attach the chlorophenoxy and methoxy groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of heteroatoms and functional groups can influence these properties. For example, the oxadiazole and triazole rings in the compounds studied may contribute to their stability and solubility in organic solvents . The lipase and α-glucosidase inhibition activities suggest that these compounds may interact with enzyme active sites, which is also a function of their chemical properties . The physical and chemical properties of this compound would need to be empirically determined to fully understand its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Biological Activities
This compound is involved in the synthesis and study of various antimicrobial activities. For example, a study by Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing the antimicrobial potential of compounds related to the chemical structure . These compounds showed good to moderate activities against tested microorganisms, indicating the utility of such chemical frameworks in developing antimicrobial agents (Bektaş et al., 2007).
Thermal Rearrangement and Chemical Transformations
Another aspect of research involving similar compounds is their thermal rearrangement and chemical transformations. Dovlatyan et al. (2010) explored the thermolysis of derivatives, including 4-methoxy- and 4-alkylamino-2-(2-chloroethoxy)-6-morpholino(piperidino)-sym-triazines, leading to various products indicating the structural flexibility and reactivity of such molecules under thermal conditions (Dovlatyan et al., 2010).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O4/c1-25-17-21-14(20-16(22-17)23-6-8-26-9-7-23)10-19-15(24)11-27-13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDILASYPXLZKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)


![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)